N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide
CAS No.: 863669-04-9
Cat. No.: VC7643889
Molecular Formula: C13H18N4O3
Molecular Weight: 278.312
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863669-04-9 |
|---|---|
| Molecular Formula | C13H18N4O3 |
| Molecular Weight | 278.312 |
| IUPAC Name | N-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-morpholin-4-ylacetamide |
| Standard InChI | InChI=1S/C13H18N4O3/c14-13(16-19)10-2-1-3-11(8-10)15-12(18)9-17-4-6-20-7-5-17/h1-3,8,19H,4-7,9H2,(H2,14,16)(H,15,18) |
| Standard InChI Key | IAAQXEXNTWTPMT-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC(=O)NC2=CC=CC(=C2)C(=NO)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three key components:
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Phenyl core: A benzene ring substituted at the 3-position with an N'-hydroxycarbamimidoyl group (-C(=NH)NOH).
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Acetamide backbone: A carbonyl-linked amine group bonded to the phenyl ring.
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Morpholine substituent: A saturated six-membered ring containing one oxygen and three nitrogen atoms, attached to the acetamide’s α-carbon .
The hydroxycarbamimidoyl group is a tautomeric system capable of existing in both imino-oxime (C=N-OH) and hydroxyamidine (C(-NH₂)=N-OH) forms, which may influence its reactivity and binding interactions. The morpholine ring enhances solubility in aqueous and organic media due to its polar oxygen atom and conformational flexibility .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 793727-57-8 |
| Molecular Formula | C₁₃H₁₈N₄O₃ |
| Molecular Weight | 278.31 g/mol |
| IUPAC Name | N-[3-(N'-Hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide |
| Key Functional Groups | Hydroxycarbamimidoyl, acetamide, morpholine |
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, the synthesis likely involves sequential functionalization of a phenylacetamide precursor:
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Introduction of the hydroxycarbamimidoyl group: Reaction of 3-aminophenylacetamide with hydroxylamine under basic conditions, forming the N'-hydroxycarbamimidoyl substituent .
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Morpholine incorporation: Alkylation or acylation of the acetamide’s α-position with morpholine, typically using coupling agents like EDCI or HOBt in anhydrous solvents .
Critical parameters include:
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Temperature: Reactions often proceed at 60–90°C to optimize kinetics without decomposition .
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pH control: Basic conditions (pH 8–10) stabilize the hydroxylamine intermediate.
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Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | NH₂OH·HCl, NaHCO₃, DMF, 70°C, 18h | Hydroxycarbamimidoyl installation |
| 2 | Morpholine, EDCI, CH₂Cl₂, rt, 24h | Morpholine coupling |
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be soluble in DMSO (>50 mg/mL) and methanol (~10–20 mg/mL) but poorly soluble in water (<1 mg/mL) due to the morpholine’s moderate polarity .
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Stability: Likely stable at room temperature under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions, particularly at the acetamide bond.
Spectroscopic Data
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IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and morpholine C-O-C asymmetric stretch (~1120 cm⁻¹).
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NMR:
Challenges and Future Directions
Optimization Needs
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Bioavailability: The compound’s logP (~1.5) suggests moderate lipophilicity, which may limit blood-brain barrier penetration .
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Toxicity: Hydroxycarbamimidoyl groups can generate reactive nitrogen species, necessitating toxicity profiling.
Research Priorities
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In vitro screening: Prioritize assays against kinase families (e.g., EGFR, VEGFR) and microbial panels.
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Structural analogs: Explore substitutions on the phenyl ring to enhance selectivity.
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